Oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate

Description

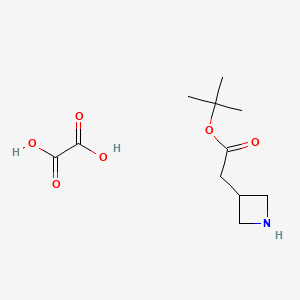

Oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate (CAS: 2089257-27-0) is a bifunctional compound combining oxalic acid (HOOC–COOH) and tert-butyl 2-(azetidin-3-yl)acetate. Its molecular formula is C₁₁H₁₉NO₆, with a molecular weight of 261.27 g/mol . Structurally, it features:

- A tert-butyl ester group, providing steric bulk and hydrolytic stability.

- A carboxylic acid moiety from oxalic acid, enabling chelation or salt formation.

Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 3/7 .

- Topological polar surface area: 113 Ų, suggesting moderate solubility in polar solvents .

- Complexity score: 239, reflecting its intricate molecular architecture .

This compound is primarily used in research as a building block for synthesizing pharmaceuticals or coordination complexes, leveraging its dual functional groups .

Properties

IUPAC Name |

tert-butyl 2-(azetidin-3-yl)acetate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.C2H2O4/c1-9(2,3)12-8(11)4-7-5-10-6-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEHRKLZEXDMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CNC1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089257-27-0 | |

| Record name | oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate typically involves the reaction of tert-butyl 2-(azetidin-3-yl)acetate with oxalic acid. One common method involves the use of the Horner–Wadsworth–Emmons reaction to obtain the starting (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one. This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, would apply to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of substituted azetidine derivatives.

Scientific Research Applications

Oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

tert-Butyl (Azetidin-3-ylmethyl)Carbamate Oxalate (CAS: 1187929-81-2)

- Structure : Combines an azetidine ring with a carbamate-linked tert-butyl group and oxalic acid.

- Key Differences : The carbamate group (–NH–CO–O–) replaces the acetate ester, altering hydrolysis kinetics and hydrogen-bonding capacity.

- Applications : Used in peptide synthesis and metal-organic frameworks (MOFs) due to its chelating oxalate moiety .

Methyl 2-(Azetidin-3-yl)Acetate Hydrochloride (CAS: 1229705-59-2)

- Structure : Features a methyl ester instead of tert-butyl and a hydrochloride salt.

- Key Differences : Smaller ester group increases polarity and reduces steric hindrance, enhancing reactivity in nucleophilic substitutions. The HCl salt improves water solubility.

- Applications : Intermediate in neurotransmitter analog synthesis .

tert-Butyl Esters with Varied Substituents

tert-Butyl 2-(3-Bromophenoxy)Acetate (CAS: 393186-07-7)

- Structure: Replaces the azetidine ring with a bromophenoxy group.

- Key Differences : The electron-withdrawing bromine and aromatic ring enhance electrophilic reactivity, making it suitable for Suzuki couplings. Lacks nitrogen-based coordination sites.

- Applications : Precursor in agrochemical and ligand synthesis .

tert-Butyl 2-(4-Aminophenyl)Acetate (CAS: 174579-31-8)

- Structure: Substitutes azetidine with a para-aminophenyl group.

- Key Differences : The –NH₂ group enables conjugation (e.g., amide bond formation) and hydrogen bonding. Higher basicity compared to azetidine derivatives.

- Applications : Building block for antimalarial and anticancer agents .

Oxalic Acid Derivatives

Cadmio (2+); Oxalato (CID: 971)

13C₂-Oxalic Acid

- Structure : Isotopically labeled oxalic acid.

- Key Differences : Used as a tracer in metabolic studies. Lacks the tert-butyl-azetidine component.

- Applications : Quantifying oxalate absorption in plasma/urine via GC-MS .

Comparative Analysis Table

Biological Activity

Oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate is a compound that combines the properties of oxalic acid and azetidine derivatives. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

- Chemical Structure : The molecular formula of this compound is CHNO, with a molar mass of 261.27 g/mol. The compound features a tert-butyl group attached to an azetidine ring, which is further esterified with oxalic acid .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Tert-butyl 2-(azetidin-3-yl)acetate and oxalic acid.

- Synthetic Route : Commonly, the Horner–Wadsworth–Emmons reaction is employed, followed by aza-Michael addition to yield the target compound.

Table 1: Synthetic Pathways

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Horner-Wadsworth–Emmons | Tert-butyl acetate, Oxalic acid | 88.7 |

| 2 | Aza-Michael Addition | NH-heterocycles | Variable |

Biological Mechanisms

The biological activity of this compound can be attributed to its structural features, particularly the azetidine ring. The mechanism of action involves:

- Enzyme Interaction : The azetidine moiety may interact with various enzymes and receptors, influencing their activity.

- Potential Antimicrobial Activity : Similar azetidine derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds, providing insights into potential applications:

- Antimicrobial Activity : Research indicates that azetidine derivatives exhibit significant antibacterial effects, making them candidates for further investigation in drug development against bacterial infections .

- Anticancer Properties : Compounds with similar structures have been tested for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), demonstrating varying degrees of effectiveness .

Table 2: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.